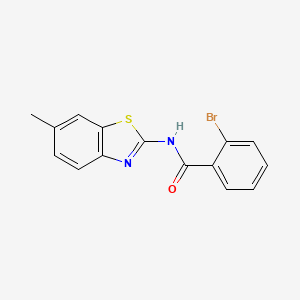

![molecular formula C15H14N4S B5677996 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine typically involves multi-step chemical reactions that carefully construct the molecule's complex structure. For example, certain pyrimidine derivatives have been synthesized through reactions involving ethyl 4-trifluoromethylphenyl-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, showcasing a methodology that could be adapted for synthesizing compounds with similar structural frameworks (Liang Fu-b, 2014). These processes are characterized by their stepwise approach to adding different functional groups to the core structure, enabling precise control over the compound's final composition.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been extensively studied through techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and provide insight into its geometric parameters. For instance, detailed structural analysis has been performed on similar compounds, elucidating their crystalline structure and confirming the planarity or non-planarity of specific molecular segments (N. Özdemir, M. Dinçer, A. Cukurovalı, 2010). Such analyses are crucial for understanding the molecular basis of the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactivity of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and its derivatives involves interactions and transformations that are pivotal in synthetic chemistry and pharmaceutical applications. These compounds participate in various chemical reactions that highlight their reactivity towards different reagents, leading to the formation of new chemical entities with diverse properties. Research into similar compounds has shown a range of reactivities, including the formation of linked heterocyclic structures, which underscores the versatility of these molecules in chemical synthesis (C. Sanjeeva Reddy et al., 2010).

属性

IUPAC Name |

4-(2,5-dimethylphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-10-4-5-11(2)12(8-10)13-9-20-15(18-13)19-14-16-6-3-7-17-14/h3-9H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPVHGPYKCKAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-dimethoxyphenyl)-3-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-oxopropyl]amine hydrochloride](/img/structure/B5677917.png)

![1-(4-fluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5677924.png)

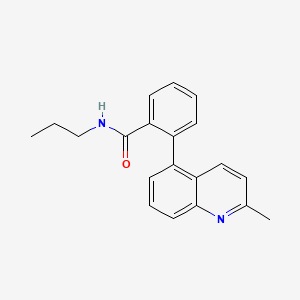

![N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5677939.png)

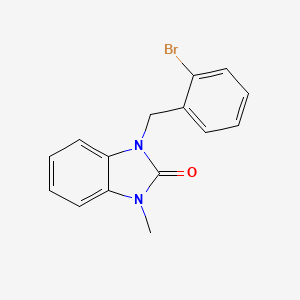

![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)

amino]-4-phenylbut-3-enoic acid](/img/structure/B5677967.png)

![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide](/img/structure/B5677983.png)

![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)

![1,5-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5678005.png)

![4-benzyl-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B5678006.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678020.png)